5-Bromo-2,3-dichloroaniline
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Overview
Description
5-Bromo-2,3-dichloroaniline is an organic compound that belongs to the class of halogenated anilines It is characterized by the presence of bromine and chlorine atoms attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-dichloroaniline typically involves the bromination and chlorination of aniline derivatives. One common method includes the bromination of 2,3-dichloroaniline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane . The reaction is usually carried out under controlled temperature conditions to ensure the selective substitution of the bromine atom.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. The use of advanced reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-dichloroaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted anilines, while oxidation can produce quinones or other oxidized derivatives .
Scientific Research Applications
5-Bromo-2,3-dichloroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-dichloroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloroaniline: Similar in structure but lacks the bromine atom.
2,4-Dichloroaniline: Another isomer with chlorine atoms at different positions.
3,4-Dichloroaniline: Differently substituted aniline with chlorine atoms at the 3 and 4 positions.
Uniqueness
5-Bromo-2,3-dichloroaniline is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties.
Properties
Molecular Formula |
C6H4BrCl2N |
---|---|
Molecular Weight |
240.91 g/mol |
IUPAC Name |
5-bromo-2,3-dichloroaniline |
InChI |
InChI=1S/C6H4BrCl2N/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 |
InChI Key |
YQKHCZHEROVCCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)Cl)Cl)Br |
Origin of Product |
United States |
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